2-Bromo-3-fluoro-4-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

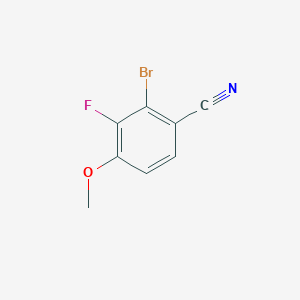

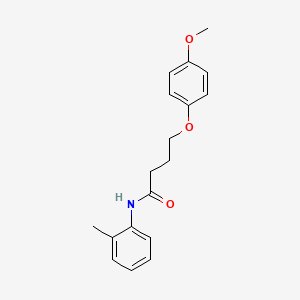

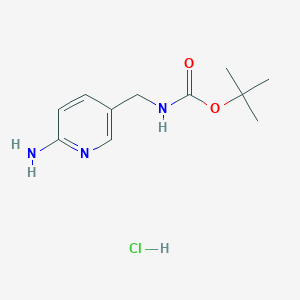

“2-Bromo-3-fluoro-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO . It is related to “3-Fluoro-4-methoxybenzonitrile”, which has the molecular formula C8H6FNO .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a nitrile group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 294.4±40.0 °C and a predicted density of 1.63±0.1 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications

Synthesis and Chemical Transformations

A scalable synthesis method for 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid highlights its utility in chemical transformations. This method demonstrates the versatility of halodeboronation reactions, making it a valuable approach for generating aryl bromides and chlorides from aryl boronic acids in good to excellent yields. This process is catalyzed by NaOMe, showcasing the compound's role in the synthesis of various chemically modified derivatives (Szumigala et al., 2004).

Biological and Environmental Applications

The biological application of compounds related to 2-bromo-3-fluoro-4-methoxybenzonitrile is evident in transgenic plants expressing a bacterial detoxification gene for herbicide resistance. This research illustrates the potential for genetic engineering to confer resistance to herbicides, such as bromoxynil, through the expression of specific nitrilases, highlighting a novel approach to managing agricultural challenges (Stalker et al., 1988).

In environmental studies, the anaerobic biodegradability of bromoxynil and its transformation products was investigated under various conditions. This research provides insights into the environmental fate of halogenated aromatic nitriles, demonstrating their degradation pathways and the potential impact on ecosystems (Knight et al., 2003).

Pharmaceutical and Material Science

In pharmaceutical research, 2-Bromoacetyl-6-methoxynaphthalene, a compound structurally related to this compound, serves as a fluorogenic labeling reagent for high-performance liquid chromatography analyses. This application underscores the compound's relevance in the sensitive and selective analysis of pharmaceutical formulations (Gatti et al., 1996).

In material science, the study of 5-Bromo-2-methoxybenzonitrile through density functional theory revealed its potential in non-linear optical applications, such as second harmonic generation. This research highlights the compound's significance in developing materials with unique optical properties, offering opportunities for technological advancements (Kumar & Raman, 2017).

Mechanism of Action

Target of Action

Benzonitrile compounds are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that their targets can vary widely depending on the specific compound they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-3-fluoro-4-methoxybenzonitrile is likely dependent on the specific biochemical context in which it is used. As a benzonitrile derivative, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and, consequently, its interactions with its targets.

Biochemical Pathways

Given its potential for various chemical reactions , it could conceivably be involved in a wide range of pathways, particularly those involving halogenated aromatic compounds.

Pharmacokinetics

Like other benzonitrile derivatives, it is likely to have good bioavailability due to its aromatic structure and the presence of functional groups that can participate in various types of chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for various chemical reactions , it could conceivably have a wide range of effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the types of reactions it undergoes . Additionally, its stability and efficacy could be influenced by storage conditions .

Properties

IUPAC Name |

2-bromo-3-fluoro-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOWACPOXOFPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)

![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)